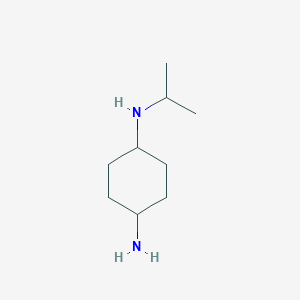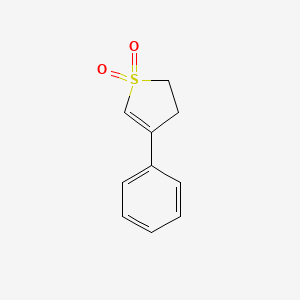![molecular formula C13H19N3O4 B12118316 Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- CAS No. 1152498-90-2](/img/structure/B12118316.png)
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique chemical structure, which includes an amide group, an amino group, and a methoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-amino-4-methoxyphenol with ethyl isocyanate to form an intermediate, which is then further reacted with propanoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the amide group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methoxyphenoxy)propanamide
- 2-(2-methoxyphenoxy)ethylamine
- 1-(4-carbazolyl-oxy-3 [2-(2-methoxyphenoxy)-ethylamino]-2-propanol
Uniqueness
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and versatility in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
1152498-90-2 |
|---|---|
Molekularformel |
C13H19N3O4 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
2-(2-amino-4-methoxyphenoxy)-N-(ethylcarbamoyl)propanamide |
InChI |
InChI=1S/C13H19N3O4/c1-4-15-13(18)16-12(17)8(2)20-11-6-5-9(19-3)7-10(11)14/h5-8H,4,14H2,1-3H3,(H2,15,16,17,18) |
InChI-Schlüssel |
QWSVDTXKNAPXGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC(=O)C(C)OC1=C(C=C(C=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118251.png)


![5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one](/img/structure/B12118272.png)

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B12118279.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B12118281.png)
![2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12118282.png)


![2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12118300.png)
![(2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide](/img/structure/B12118308.png)
